1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
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Description
The compound “1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine” is a complex organic molecule. It contains a piperazine ring, which is a heterocyclic amine, and a thiadiazole ring, which is a type of organosulfur compound .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques and computational methods. For instance, a related compound was analyzed using X-ray diffraction and Density Functional Theory (DFT) method . The DFT method at B3LYP/6-311++G(d,p) basis set was employed to study the optimized structure and geometric parameters .Mechanism of Action
Target of Action
The primary target of 1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine, also known as Yoda1, is the Piezo-type mechanosensitive ion channel component 1 (Piezo1) . Piezo1 is a cation channel that mediates calcium influx upon mechanical activation and plays a crucial role in various physiological processes, including blood vessel development .
Mode of Action
Yoda1 acts as a specific activator of the Piezo1 channel in both mouse and human cells . It stabilizes the open state of the Piezo1 channel, leading to an influx of calcium ions . This influx of calcium ions can trigger various downstream cellular responses, depending on the cell type and the physiological context .
Biochemical Pathways
Upon activation of the Piezo1 channel by Yoda1, there is an increase in intracellular calcium concentration . This can lead to the activation of various calcium-dependent signaling pathways. For instance, in red blood cells, the activation of Piezo1 by Yoda1 leads to the downstream activation of the KCa3.1 Gardos channel . This results in an efflux of potassium and water from the cells, causing the cells to shrink .
Pharmacokinetics
It is known that yoda1 is soluble in dmso at a concentration of 15 mg/ml , suggesting that it may have good bioavailability
Result of Action
The activation of the Piezo1 channel by Yoda1 and the subsequent cellular responses can have various effects at the molecular and cellular levels. For example, in red blood cells, the activation of the Piezo1 channel by Yoda1 leads to cell shrinkage . The specific effects of Yoda1 can vary depending on the cell type and the physiological context.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4S/c14-10-2-1-3-11(15)9(10)8-12-17-13(20-18-12)19-6-4-16-5-7-19/h1-3,16H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWQARZJEAQMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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